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molecular formula C13H11N3O2 B8289766 1,6-Dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carbonitrile

1,6-Dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carbonitrile

Cat. No. B8289766
M. Wt: 241.24 g/mol
InChI Key: ARRHAFFWXFQZSR-UHFFFAOYSA-N
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Patent
US04082751

Procedure details

A solution of 1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxamide (5.5 g.) in phosphorus oxychloride (160 ml.) was heated under reflux for 3.5 hours. The solution was evaporated under reduced pressure to a thick oil which was treated with water (150 ml.) with vigorous stirring. The mixture was filtered. The collected solid was washed with water, dried, and recrystallized from glacial acetic acid to give the title compound (3.48 g., 68% yield), m.p. 186°-187°.
Name
1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][CH2:15][CH3:16])=[N:5][CH:4]=[C:3]1[C:17]([NH2:19])=O>P(Cl)(Cl)(Cl)=O>[O:1]=[C:2]1[NH:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][CH2:15][CH3:16])=[N:5][CH:4]=[C:3]1[C:17]#[N:19]

Inputs

Step One
Name
1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxamide
Quantity
5.5 g
Type
reactant
Smiles
O=C1C(=CN=C(N1)C1=C(C=CC=C1)OCC)C(=O)N
Name
Quantity
160 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure to a thick oil which
ADDITION
Type
ADDITION
Details
was treated with water (150 ml.) with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The collected solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CN=C(N1)C1=C(C=CC=C1)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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